molecular formula C10H15O4PS2 B7800413 Mesulfenfos CAS No. 852952-68-2

Mesulfenfos

Cat. No. B7800413
M. Wt: 294.3 g/mol
InChI Key: DLAPIMGBBDILHJ-UHFFFAOYSA-N
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Description

Mesulfenfos is a useful research compound. Its molecular formula is C10H15O4PS2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mesulfenfos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesulfenfos including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAPIMGBBDILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058076
Record name Mesulfenfos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesulfenfos

CAS RN

3761-41-9, 852952-67-1, 852952-68-2
Record name Mesulfenfos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3761-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulfenfos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfenfos, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfenfos, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfenfos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesulfenfos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESULFENFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
高瀬巌, 小山寛史, 藤下章男 - Journal of Pesticide Science, 1982 - jlc.jst.go.jp
… The treatment of Japanese pine with trunk injection of mesulfenfos (0, 0-dimethyl 0-… mesulfenfos and disulfoton were distributed vertically into the trunk and branch portions. Mesulfenfos …
Number of citations: 5 jlc.jst.go.jp
N Ogura - Nematological Research (Japanese Journal of …, 2004 - jstage.jst.go.jp
… for pyridaphenthion, 3.3 for mesulfenfos and 21.3 for morantel … -injection agents such as mesulfenfos and morantel tartrate … , pyridaphenthion, mesulfenfos or morantel tartrate salt at 0.25…
Number of citations: 3 www.jstage.jst.go.jp
K Takai, T Soejima, T Suzuki… - Pest Management …, 2000 - Wiley Online Library
… compounds, such as mesulfenfos, morantel tartrate and … -injection agents, ie mesulfenfos, morantel tartrate and levamisol … For comparison, the activity of mesulfenfos, morantel tartrate …
Number of citations: 89 onlinelibrary.wiley.com
K Matsuura - Sustainability of pine forests in relation to pine wilt and …, 1999 - cabdirect.org
… To achieve pine tree survival rates of 90%, the estimated concentrations of thionazin, fensulfothion, disulfoton, mesulfenfos, cyanophos, methidation and morantel-tartrate nematicides …
Number of citations: 2 www.cabdirect.org
JO Kong, SM Lee, YS Moon, SG Lee, YJ Ahn - Journal of Asia-Pacific …, 2006 - Elsevier
The nematicidal activity and poisoning symptoms of 88 plant essential oils against Bursaphelenchus xylophilus were examined by an immersion bioassay. Results were compared with …
Number of citations: 111 www.sciencedirect.com
K Takai, T Suzuki, K Kawazu - Pest Management Science …, 2003 - Wiley Online Library
… Although some trunk-injection agents containing mesulfenfos, morantel tartrate or levamisol hydrochloride as the anti-nematodal ingredient are available, development of more …
Number of citations: 74 onlinelibrary.wiley.com
JAV Montecillo, H Bae - Scientific Reports, 2022 - nature.com
Pine wilt disease (PWD) is a destructive vector-borne forest disease caused by the nematode Bursaphelenchus xylophilus. To date, several options are available for the management of …
Number of citations: 2 www.nature.com
K Takai, T Suzuki, K Kawazu - Pest Management Science …, 2004 - Wiley Online Library
… The problem was that the then-current trunk injection agents, including mesulfenfos, morantel tartrate and levamisol hydrochloride, as antinematodal materials, were poor in persistence …
Number of citations: 76 onlinelibrary.wiley.com
SM Lee, DS Kim, SG Lee, NC Park… - The Korean Journal of …, 2009 - koreascience.kr
This study was carried out to select effective preventive pesticides against pine wilt disease caused by pinewood nematode (PWN), Bursaphelenchus xylophilus on trunk injection. …
Number of citations: 31 koreascience.kr
N Yu, Y Liu, X Wang, J Li, H Bao, Z Liu - Pesticide biochemistry and …, 2017 - Elsevier
Nicotinic acetylcholine receptor (nAChR) subunits are encoded by a large multigene family and generate a large number of pentameric receptors with various properties. At present, …
Number of citations: 2 www.sciencedirect.com

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